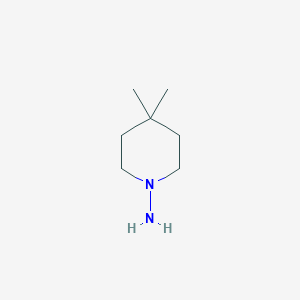

4,4-Dimethylpiperidin-1-amine

Description

4,4-Dimethylpiperidin-1-amine is a bicyclic amine featuring a piperidine ring substituted with two methyl groups at the 4-position (C₄). Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol. This compound is notable for its role in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development for infectious diseases such as tuberculosis, malaria, and fungal infections . The rigid piperidine scaffold and steric hindrance from the methyl groups influence its reactivity in coupling reactions, making it a candidate for generating bioactive molecules.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

4,4-dimethylpiperidin-1-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)3-5-9(8)6-4-7/h3-6,8H2,1-2H3 |

InChI Key |

KMKRZUDSHKOHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidin-1-amine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylpiperidin-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halides, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted piperidines.

Scientific Research Applications

4,4-Dimethylpiperidin-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidin-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4-Dimethylpiperidin-1-amine with structurally analogous amines cited in pharmaceutical applications. Key differences lie in their ring systems, heteroatom composition, and steric/electronic properties:

Detailed Analysis

Core Ring System Piperidine vs. Cyclohexane: The nitrogen atom in 4,4-dimethylpiperidin-1-amine confers basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to 4,4-dimethylcyclohexan-1-amine. The latter’s lack of a heteroatom reduces its reactivity in amine-specific coupling reactions (e.g., with HATU or EDCCl) . Silicon-Containing Analogues: Compounds like 1,1-dimethylsilinan-4-amine incorporate silicon, which increases lipophilicity and may improve blood-brain barrier penetration.

Steric Effects

- The C4 methyl groups in 4,4-dimethylpiperidin-1-amine create steric hindrance, slowing nucleophilic attack but improving selectivity in reactions. In contrast, azasilinan derivatives (e.g., 4,4-dimethyl-1,4-azasilinan-1-amine) exhibit similar steric bulk but with altered electronic profiles due to Si–N bonding.

Biological Activity

- Piperidine derivatives are widely utilized in antitubercular agents due to their ability to mimic natural substrates in bacterial enzymes. Silicon-containing analogues, while less studied, show promise in antifungal applications owing to their enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.